3-Carboxy-cis,cis-muconate
Description
Structure
2D Structure
3D Structure
Propriétés
Formule moléculaire |
C7H3O6-3 |
|---|---|
Poids moléculaire |
183.09 g/mol |
Nom IUPAC |
(1E,3Z)-buta-1,3-diene-1,2,4-tricarboxylate |
InChI |
InChI=1S/C7H6O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1-3H,(H,8,9)(H,10,11)(H,12,13)/p-3/b2-1-,4-3+ |
Clé InChI |
KJOVGYUGXHIVAY-BXTBVDPRSA-K |
SMILES isomérique |
C(=C\C(=O)[O-])\C(=C/C(=O)[O-])\C(=O)[O-] |
SMILES canonique |
C(=CC(=O)[O-])C(=CC(=O)[O-])C(=O)[O-] |
Origine du produit |
United States |
Enzymatic Transformations of 3 Carboxy Cis,cis Muconate
3-Carboxy-cis,cis-muconate Cycloisomerases (CMLEs)
This compound cycloisomerases (CMLEs) are enzymes that catalyze the conversion of this compound into carboxymuconolactones. acs.org These enzymes are crucial in the protocatechuate branch of the β-ketoadipate pathway. wikipedia.orgnih.gov CMLEs belong to the family of isomerases, specifically the intramolecular lyases. wikipedia.org
There are distinct differences between bacterial and fungal CMLEs, including their evolutionary origins, reaction mechanisms, and the products they form. acs.orgnih.govnih.gov Bacterial CMLEs are often part of the fumarase class II superfamily, while fungal CMLEs, such as the one from Neurospora crassa, exhibit a unique seven-bladed beta-propeller fold and represent a novel class of cycloisomerases. acs.orgnih.gov
The catalytic mechanism of CMLEs involves an intramolecular cyclization reaction, which is a reversible γ-lactonization. nih.govoup.com This process is an intramolecular conjugate addition-elimination reaction. oup.com
In bacteria such as Pseudomonas putida and Agrobacterium radiobacter, CMLEs (EC 5.5.1.2) catalyze the conversion of this compound to 4-carboxymuconolactone. microbiologyresearch.orgkent.ac.ukresearchgate.net This reaction is a key step in the protocatechuate degradation pathway in these organisms. nih.govresearchgate.net The bacterial enzymes facilitate a lactonization that differs regiochemically from their fungal counterparts. kent.ac.uk
Fungal CMLEs (EC 5.5.1.5), found in organisms like Neurospora crassa and Aspergillus niger, mediate the lactonization of this compound to form 3-carboxymuconolactone. kent.ac.uk This enzymatic step represents a point of divergence between the prokaryotic and eukaryotic β-ketoadipate pathways. kent.ac.ukannualreviews.org The fungal enzyme from N. crassa does not appear to depend on divalent metals for its activity, distinguishing it from some bacterial MLEs. nih.govnih.gov
The stereochemical and regiochemical outcomes of the reactions catalyzed by CMLEs are distinct between bacterial and fungal enzymes. The CMLE from Neurospora crassa catalyzes a syn-1,2 addition-elimination reaction. nih.gov This stereochemical course is opposite to that of the CMLE from Pseudomonas putida. nih.govdntb.gov.ua
Regiochemically, bacterial enzymes produce 4-carboxymuconolactone, while fungal enzymes produce 3-carboxymuconolactone. kent.ac.uk This difference in product formation underscores the distinct evolutionary paths and active site architectures of these enzyme classes. For instance, the cycloisomerase from Rhodococcus rhodochrous N75 exhibits strict regiospecificity, converting 3-alkyl-substituted cis,cis-muconates into 4-alkyl-substituted muconolactones through a 3,6-cycloisomerization. oup.com
The kinetic properties and substrate specificity of CMLEs have been investigated in several microorganisms. These studies provide insights into the efficiency and selectivity of these enzymes. Substrate specificity is a key feature of enzymes, ensuring the precision of biochemical reactions. numberanalytics.com This specificity is largely determined by the three-dimensional structure of the enzyme's active site. numberanalytics.comteachmephysiology.com
Some CMLEs have been shown to act on substrates other than this compound. For example, the CMLE from Agrobacterium radiobacter S2 can also convert 3-sulfomuconate. nih.gov In contrast, the CMLE from Agrobacterium tumefaciens, despite having a high sequence identity to the A. radiobacter enzyme, cannot utilize 3-sulfomuconate as a substrate. nih.gov
The Michaelis constant (Km) is a key kinetic parameter that reflects the affinity of an enzyme for its substrate. numberanalytics.com Lower Km values generally indicate a higher affinity. The Km value for the Aspergillus niger L6 cyclase for this compound is 15 µM. kent.ac.uk For the CMLE from Agrobacterium radiobacter S2, the apparent Km for this compound was determined to be approximately 11.3 ± 3.3 mM. researchgate.net
| Enzyme Source | Substrate | Km Value |
| Aspergillus niger L6 | This compound | 15 µM kent.ac.uk |
| Agrobacterium radiobacter S2 | This compound | ~11.3 ± 3.3 mM researchgate.net |
| Rhodococcus rhodochrous N75 | cis,cis-muconate (B1241781) | 0.16 ± 0.011 mM oup.com |
This table presents a selection of reported Km values for different CMLEs and related enzymes.
Enzyme Kinetics and Substrate Specificity
Substrate Range and Acceptance of Analogs (e.g., 3-sulfomuconate)
The enzymes responsible for the transformation of this compound, primarily this compound lactonizing enzymes (CMLEs), exhibit a varied range of substrate acceptance, including several structural analogs. This specificity is often dependent on the microbial source of the enzyme and its role in specific metabolic pathways.
CMLEs involved in the 4-sulfocatechol degradation pathway show a particular adaptation to sulfonated analogs. microbiologyresearch.org For instance, the CMLEs from Hydrogenophaga intermedia S1 and Agrobacterium radiobacter S2 (Type 2 enzymes) are adapted for the conversion of sulfonated substrates, demonstrating higher activity with 3-sulfomuconate than with their namesake substrate, this compound. microbiologyresearch.org In contrast, the conventional CMLE (Type 1) from the protocatechuate pathway of Pseudomonas putida can also convert 3-sulfomuconate, but it shows a distinct preference for this compound. microbiologyresearch.org
Further illustrating this diversity, the CMLE from Agrobacterium radiobacter S2 (ArCMLE1) has been shown to convert both this compound and 3-sulfomuconate. nih.govresearchgate.net However, a closely related enzyme from Agrobacterium tumefaciens, which shares 87% sequence identity, is unable to use 3-sulfomuconate as a substrate. nih.govresearchgate.net
The substrate range is not limited to sulfonated analogs. The CMLE from the fungus Neurospora crassa possesses a reduced but significant level of activity with cis,cis-muconate. nih.govnih.gov Other related cycloisomerases, such as muconate cycloisomerase, can process analogs like 3-fluoro-, 2-methyl-, and 3-methyl-cis,cis-muconate, while chloromuconate cycloisomerase acts on chlorinated versions such as 3-chloro-cis,cis-muconate (B1234730) and 2-chloro-cis,cis-muconate. creative-enzymes.comnih.gov
| Enzyme | Source Organism | Substrates Accepted | Preferred Substrate |
|---|---|---|---|
| CMLE Type 2 (pcaB2S1) | Hydrogenophaga intermedia S1 | This compound, 3-sulfomuconate | 3-sulfomuconate microbiologyresearch.org |
| CMLE Type 2 (pcaB2S2) | Agrobacterium radiobacter S2 | This compound, 3-sulfomuconate | 3-sulfomuconate microbiologyresearch.org |
| CMLE (ArCMLE1) | Agrobacterium radiobacter S2 | This compound, 3-sulfomuconate | This compound nih.govresearchgate.net |
| CMLE Type 1 | Pseudomonas putida | This compound, 3-sulfomuconate | This compound microbiologyresearch.org |
| CMLE | Neurospora crassa | This compound, cis,cis-muconate | This compound nih.govnih.gov |
| CMLE (AtCMLE1) | Agrobacterium tumefaciens | This compound | This compound nih.govresearchgate.net |
Enzyme Activation and Inhibition Profiles
Allosteric Regulation and Ligand Binding
The activity of enzymes that metabolize this compound can be modulated by the binding of ligands to sites distinct from the active site, a process known as allosteric regulation. This has been observed in CMLE from Agrobacterium radiobacter S2 (ArCMLE1), where the metabolic intermediates citrate (B86180) and isocitrate act as inhibitors. nih.govresearchgate.net Structural and kinetic studies have identified a potential binding pocket for these ligands on the enzyme that is outside of the active site, suggesting an allosteric mechanism of action. nih.govresearchgate.netresearchgate.net The binding of these effectors induces conformational changes that affect the enzyme's catalytic efficiency. acs.org Enzymes belonging to the broader aspartase/fumarase superfamily, which includes some CMLEs, are known to be allosterically regulated by various small molecules such as citrate and aspartate. researchmap.jp
Noncompetitive Inhibition by Metabolic Intermediates (e.g., Citrate, Isocitrate)
Certain metabolic intermediates have been identified as noncompetitive inhibitors of CMLE. Specifically, citrate and isocitrate have been shown to inhibit the activity of ArCMLE1 from Agrobacterium radiobacter S2. nih.govresearchgate.net As noncompetitive inhibitors, they bind to the enzyme at a site other than the active site, lowering the maximum velocity (Vmax) of the reaction without affecting the Michaelis constant (Km) for the substrate. researchgate.net This indicates that the inhibitor does not prevent the substrate from binding but reduces the enzyme's efficiency in converting the substrate to the product. researchgate.net
Early research also noted that CMLE from Pseudomonas putida is inhibited by citrate. researchgate.net The inhibitory effect of these molecules, which bear some structural resemblance to this compound, highlights a feedback regulation mechanism within the metabolic network. researchgate.net
| Enzyme | Source Organism | Inhibitor | Inhibition Type | Inhibition Constant (Ki) |
|---|---|---|---|---|
| CMLE (ArCMLE1) | Agrobacterium radiobacter S2 | Citrate | Noncompetitive nih.govresearchgate.net | 18.0 ± 2.2 mM researchgate.net |
| CMLE (ArCMLE1) | Agrobacterium radiobacter S2 | Isocitrate | Noncompetitive nih.govresearchgate.net | 7.4 ± 0.5 mM researchgate.net |
| CMLE | Pseudomonas putida | Citrate | Inhibitor researchgate.net | Not specified |
Role of Divalent Metal Ions in Catalysis
The requirement for divalent metal ions in the catalysis of this compound transformation varies significantly among different enzymes and their sources. A notable distinction exists between prokaryotic and eukaryotic CMLEs.
The CMLE from the fungus Neurospora crassa is a well-studied example of a metal-independent cycloisomerase. nih.govnih.gov It does not appear to require divalent metals for its catalytic activity. nih.govmpi-cbg.deasm.org This is in stark contrast to many bacterial cycloisomerases. For example, muconate cycloisomerase from Pseudomonas putida requires a divalent metal ion for activity. annualreviews.org Similarly, chloromuconate cycloisomerase activity is dependent on the presence of Mn²⁺ ions. creative-enzymes.comenzyme-database.org Assays for muconate cycloisomerase are typically conducted in the presence of MnSO₄, underscoring the role of Mn²⁺ in its function. nih.gov In some related enzymes, Mg²⁺ is the preferred divalent cation. enzyme-database.org This divergence in metal dependency suggests different evolutionary origins and catalytic mechanisms for these enzymes. nih.gov
Structural Biology and Mechanistic Insights into 3 Carboxy Cis,cis Muconate Transforming Enzymes
Macromolecular Architecture and Quaternary Structures
Homotetrameric Assembly of Bacterial CMLEs
Bacterial 3-carboxy-cis,cis-muconate lactonizing enzymes (CMLEs) are typically assembled as homotetramers, meaning they consist of four identical protein subunits. acs.orgresearchgate.net The crystal structure of CMLE from Pseudomonas putida (PpCMLE) reveals that it is a homotetramer and is classified as a member of the fumarase class II superfamily. acs.orgacs.org Similarly, the CMLE from Agrobacterium radiobacter S2 (ArCMLE1) also adopts a tetrameric structure. researchgate.netresearchgate.net In these enzymes, the active site is formed at the interface of three of the four subunits, underscoring the functional importance of this quaternary arrangement. acs.org Although ArCMLE1 is significantly smaller than other studied CMLEs and lacks the C-terminal domain found in other fumarase II family members, it maintains a similar tertiary and quaternary structure to that of PpCMLE. nih.gov
| Bacterial CMLE Structural Features | |
| Organism | Quaternary Structure |
| Pseudomonas putida | Homotetramer |
| Agrobacterium radiobacter S2 | Homotetramer |
Eukaryotic CMLE Beta Propeller Fold
In contrast to their bacterial counterparts, eukaryotic CMLEs exhibit a completely different structural architecture. The this compound lactonizing enzyme from the fungus Neurospora crassa (NcCMLE) possesses a seven-bladed beta-propeller fold. nih.govebi.ac.uk This structure is composed of seven repeating four-stranded beta-sheet motifs arranged in a circular fashion. berkeley.edu NcCMLE is not evolutionarily related to the bacterial fumarase-like enzymes, representing a distinct class of cycloisomerases. nih.govnih.gov Its structure is more similar to the G protein beta subunit than to other known muconate lactonizing enzymes. nih.gov This beta-propeller architecture creates a unique, metal-independent catalytic motif. nih.gov
| Eukaryotic CMLE Structural Features | |
| Organism | Fold |
| Neurospora crassa | 7-bladed beta-propeller |
Active Site Characterization and Catalytic Residues
The differences in macromolecular structure between bacterial and eukaryotic CMLEs are reflected in the architecture and key amino acid residues of their active sites.
Identification of Key Amino Acid Residues in Substrate Binding and Catalysis
In the homotetrameric bacterial CMLE from P. putida, the active site is a composite structure formed by regions from three separate monomers. acs.org A notable feature is the disruption of a charge relay pair (typically Histidine and Glutamate) that is conserved in most fumarase class II superfamily members. acs.org In PpCMLE, the residues at the equivalent positions are Tryptophan (Trp153) and Alanine (Ala289). acs.org However, in the CMLE from A. radiobacter (ArCMLE1), the active site contains an Arginine residue in place of the Tryptophan found in PpCMLE, suggesting that a hydrophobic environment for activating the carboxylate nucleophile is not an absolute requirement for catalysis. nih.gov
The eukaryotic NcCMLE, with its beta-propeller fold, has a distinct set of catalytic residues. nih.gov Site-directed mutagenesis and structural analysis have identified several key residues. nih.gov The proposed catalytic mechanism involves Arginine residues (Arg196 and Arg274) that interact with the substrate's C1 carboxylate group, enhancing its nucleophilicity. aist.go.jp Glutamate (Glu212) is thought to act as a general acid, protonating the C6 carboxylate, while Histidine (His148) acts as a general acid to protonate the C5 carbon of an enolate intermediate. aist.go.jp
| Key Active Site Residues in CMLEs | ||
| Enzyme | Organism | Identified Residues and Proposed Roles |
| Bacterial CMLE | Pseudomonas putida | Trp153, Ala289 (replace conserved His/Glu pair) |
| Bacterial CMLE | Agrobacterium radiobacter S2 | Arg (replaces Trp153 of PpCMLE) |
| Eukaryotic CMLE | Neurospora crassa | Arg196, Arg274 (Substrate binding/activation), Glu212 (General acid), His148 (General acid) |
Comparison of Active Site Topologies across Enzyme Families
The active site topologies of bacterial and eukaryotic CMLEs are fundamentally different, providing a clear example of convergent evolution where unrelated proteins evolve to perform the same function. acs.orgnih.gov
The bacterial CMLEs, belonging to the fumarase class II superfamily, have an active site constructed at the junction of three subunits. acs.org Their catalytic machinery is derived from the shared fold of this large enzyme family.
Conversely, the eukaryotic NcCMLE features a novel cycloisomerase motif housed within its single-subunit, seven-bladed beta-propeller structure. nih.gov This active site is not structurally homologous to that of the bacterial enzymes or other beta-propeller enzymes. nih.gov The differing architectures of the active sites—one assembled at a subunit interface and the other contained within a complex single-chain fold—reflect the independent evolutionary origins of these enzyme families. acs.org This structural disparity also suggests that the enzymes may enhance the reaction rate through different means; bacterial enzymes may stabilize an enolate intermediate electrostatically, while the eukaryotic enzyme may rely more on electrophilic catalysis. nih.gov
Conformational Dynamics and Catalytic Mechanisms
The catalytic mechanism of CMLEs involves an intramolecular cyclization reaction. aist.go.jpwikipedia.org In the eukaryotic enzyme from N. crassa, the proposed mechanism proceeds through an enolate intermediate. aist.go.jp The reaction is initiated by the nucleophilic attack of a substrate carboxylate oxygen on a double-bonded carbon (C4). aist.go.jp The side chains of Arg196 and Arg274 are believed to position and increase the nucleophilicity of the C1 carboxylate of the substrate. aist.go.jp Glu212 acts as a general acid, protonating the C6 carboxylate, which facilitates the formation of an enolate intermediate. aist.go.jp Subsequently, His148 is proposed to act as a general acid, protonating the C5 carbon to yield the final lactone product. aist.go.jp
For bacterial CMLEs, it was initially proposed that a hydrophobic environment, potentially provided by Trp153 in PpCMLE, was necessary to activate the carboxylic nucleophile for the attack. nih.gov However, the discovery that ArCMLE1, which contains a charged Arginine residue at the equivalent position, is fully functional contradicts this hypothesis. nih.gov This indicates that activation by a hydrophobic environment is not a universally required feature for lactonization in this enzyme family. nih.gov The structural differences between prokaryotic and eukaryotic CMLEs likely relate to substrate recognition and the specific mechanistic pathways used to catalyze the cycloisomerase reaction. acs.org
Proposed Mechanisms of Lactonization
The enzymatic conversion of this compound to its corresponding γ-lactone is a reversible cycloisomerization reaction. nih.govnih.gov Detailed mechanistic proposals have emerged from structural and kinetic studies, particularly for the enzyme from the fungus Neurospora crassa (NcCMLE).
The proposed mechanism for NcCMLE involves a concerted general acid-base catalysis. ebi.ac.uk The reaction proceeds via a syn-1,2 addition-elimination, where the C1-carboxylate attacks the C4-C5 double bond. nih.govnih.gov The key steps are as follows:
Substrate Binding and Activation : The active site positions the substrate for catalysis. It is proposed that two arginine residues, Arg196 and Arg274, interact with the C1-carboxylate of the substrate. ebi.ac.ukaist.go.jp This interaction is thought to increase the nucleophilicity of the carboxylate group, preparing it for intramolecular attack. ebi.ac.uk
Eneolate Intermediate Formation : The reaction is initiated by general acid-base catalysis. ebi.ac.uk A histidine residue (His148) acts as a general base, abstracting a proton from the C5 position of the substrate. Simultaneously, a glutamic acid residue (Glu212) acts as a general acid, donating a proton to the C6 carboxylate. This concerted action results in the formation of a high-energy eneolate intermediate. ebi.ac.uk The negative charge of this intermediate is stabilized by hydrogen bonds from the previously mentioned arginine residues (Arg196 and Arg274). ebi.ac.uk
Lactonization and Product Release : The formation of the eneolate is followed by an intramolecular nucleophilic attack from the C6 enolate onto the C4 carbon. ebi.ac.uk This step results in the formation of the five-membered lactone ring and regenerates the carboxylate group. The enzyme then releases the product, (+)-muconolactone.
This metal-independent mechanism is a hallmark of the eukaryotic-type CMLEs. nih.govnih.gov
Table 1: Key Catalytic Residues in Neurospora crassa CMLE and Their Proposed Functions
| Residue | Proposed Catalytic Function | Reference |
| His148 | Acts as a general base, deprotonating the C5 of the substrate. | ebi.ac.uk |
| Glu212 | Acts as a general acid, protonating the C6 carboxylate. | ebi.ac.uk |
| Arg196 | Stabilizes the eneolate intermediate via hydrogen bonding; increases the nucleophilicity of the attacking C1 carboxylate. | ebi.ac.ukaist.go.jp |
| Arg274 | Stabilizes the eneolate intermediate via hydrogen bonding; increases the nucleophilicity of the attacking C1 carboxylate. | ebi.ac.ukaist.go.jp |
Electrophilic Catalysis versus Electrostatic Stabilization in Different CMLE Classes
A fascinating aspect of CMLEs is that they represent a case of convergent evolution, where different protein scaffolds evolved to catalyze the same chemical reaction. ebi.ac.ukacs.org There are at least three evolutionarily distinct classes of muconate lactonizing enzymes, and the structural differences between prokaryotic and eukaryotic CMLEs lead to different catalytic strategies. nih.govacs.org The primary distinction lies in how they lower the activation energy of the reaction: either through electrophilic catalysis or by electrostatic stabilization of the transition state. nih.gov
Eukaryotic CMLEs: Electrophilic Catalysis
The CMLE from Neurospora crassa (NcCMLE) is the archetypal eukaryotic enzyme. It possesses a seven-bladed beta-propeller fold and is structurally unrelated to its bacterial counterparts. nih.gov It is proposed that NcCMLE enhances the reaction rate primarily through electrophilic catalysis. nih.gov In this strategy, catalysis is achieved by making the substrate more electrophilic. libretexts.org The protonation of the C6 carboxylate by the general acid (Glu212) withdraws electron density, making the C4 carbon more susceptible to nucleophilic attack by the C1 carboxylate. ebi.ac.uklibretexts.org This mechanism is metal-independent, a key feature of this enzyme class. nih.govasm.org
Bacterial CMLEs: Electrostatic Stabilization
Bacterial CMLEs, such as those from Pseudomonas putida (PpCMLE) and Agrobacterium radiobacter (ArCMLE1), belong to the fumarase class II superfamily and are structurally distinct from NcCMLE. acs.orgacs.orgnih.gov These enzymes are thought to rely more on the electrostatic stabilization of the negatively charged transition state. nih.gov This involves using charged or polar groups within the active site to favorably interact with the developing negative charge on the eneolate intermediate, thereby lowering its energy. wou.eduslideshare.net
However, there are notable differences even within this class. The active site of PpCMLE features a Tryptophan residue (Trp153) where a catalytic histidine is found in most other fumarase superfamily members. acs.org It was initially suggested that the hydrophobic environment created by this tryptophan was crucial for activating the carboxylate nucleophile. nih.gov This hypothesis was challenged by the discovery of the ArCMLE1 enzyme, which is highly efficient despite having a positively charged Arginine residue in that position instead of a tryptophan. nih.govresearchgate.net The presence of arginine suggests that direct electrostatic stabilization of the negatively charged intermediate, rather than a hydrophobic environment, is the key catalytic strategy in this subclass of enzymes. nih.govresearchgate.net
These distinct approaches highlight how evolution has arrived at different structural and chemical solutions to catalyze the same fundamental lactonization reaction. acs.org
Table 2: Comparison of Different CMLE Classes
| Feature | Eukaryotic CMLE (N. crassa) | Bacterial CMLE (P. putida) | Bacterial CMLE (A. radiobacter) | Reference |
| Structural Family | Seven-bladed β-propeller | Fumarase Class II Superfamily | Fumarase Class II Superfamily | nih.govacs.orgnih.gov |
| Evolution | Convergent; distinct from bacterial enzymes | Convergent; distinct from eukaryotic enzymes | Convergent; distinct from eukaryotic enzymes | nih.govacs.org |
| Proposed Primary Catalytic Strategy | Electrophilic Catalysis | Electrostatic Stabilization (via hydrophobic environment) | Electrostatic Stabilization (via charged residue) | nih.govnih.gov |
| Metal Dependence | Independent | Independent | Independent | nih.gov |
| Key Active Site Residue(s) | His148, Glu212, Arg196, Arg274 | Trp153, Ala289 | Arg residue (in place of Trp153) | ebi.ac.ukacs.orgnih.gov |
| Stereochemistry | syn-addition | anti-addition | Not specified | nih.govaist.go.jp |
Gene Identification and Characterization
The study of this compound metabolism has been greatly advanced by the identification and characterization of the genes encoding the requisite enzymes. Central to this pathway is the enzyme this compound cycloisomerase, typically encoded by the pcaB gene.
Cloning and Functional Expression of pcaB and Related Genes
The isolation and functional expression of genes involved in the this compound pathway from various microorganisms have been instrumental in understanding their roles. In Acinetobacter calcoaceticus, a cloned 11-kilobase-pair (kbp) DNA fragment was shown to inducibly express all six pca genes (pcaA, C, B, D, F, E) in Escherichia coli. nih.gov The recombinant E. coli cells were able to convert protocatechuate to β-ketoadipate, demonstrating the functionality of the cloned gene cluster. nih.gov
Similarly, the gene encoding this compound lactonizing enzyme (pcaB) was cloned from a gene cluster in Agrobacterium radiobacter strain S2. This gene was successfully produced in E. coli, and the resulting enzyme, ArCMLE1, was shown to be active. nih.gov
A notable example of cross-kingdom functional expression involves the this compound lactonizing enzyme (CMLE) from the fungus Neurospora crassa. The cDNA encoding this enzyme was isolated from a library and expressed in E. coli. The purified recombinant protein displayed physical and kinetic properties equivalent to the native enzyme isolated from N. crassa, confirming its correct folding and functionality in a bacterial host. nih.govnih.govresearchgate.net This demonstrated that the eukaryotic enzyme could be functionally produced in a prokaryotic system.
| Gene/Enzyme | Source Organism | Expression Host | Key Finding |
| pca gene cluster | Acinetobacter calcoaceticus | Escherichia coli | Expression of six pca genes enabled the conversion of protocatechuate to β-ketoadipate. nih.gov |
| pcaB1S2 (ArCMLE1) | Agrobacterium radiobacter S2 | Escherichia coli | The cloned gene produced a functional this compound lactonizing enzyme. nih.gov |
| CMLE cDNA | Neurospora crassa | Escherichia coli | Recombinant eukaryotic enzyme showed properties equivalent to the native fungal enzyme. nih.govnih.govresearchgate.net |
Nucleotide Sequence Analysis and Deduced Amino Acid Sequences
Analysis of the nucleotide sequences of genes like pcaB and the deduced amino acid sequences of the enzymes they encode has provided deep insights into their structure and evolutionary relationships.
The CMLE from Neurospora crassa offers a compelling case of convergent evolution. Its deduced amino acid sequence predicts a protein of 41.2 kDa, composed of 365 residues. nih.govnih.govresearchgate.net Strikingly, this sequence exhibits no significant similarity to any of the bacterial cycloisomerases characterized to date. nih.govnih.govresearchgate.net This suggests that the fungal enzyme evolved independently to perform the same function, representing a novel eukaryotic motif in the cycloisomerase family. nih.govresearchgate.net The structure of the N. crassa enzyme was later revealed to be a seven-bladed beta-propeller, a fold unrelated to its bacterial counterparts. pdbj.orgresearchgate.net
In contrast, the pcaB gene from Agrobacterium radiobacter S2 was found to encode a protein of 353 amino acids, which is significantly smaller than previously studied bacterial this compound lactonizing enzymes. Despite its smaller size, its structure and active site are similar to the enzyme from Pseudomonas putida. uniprot.org The protein sequence for this compound cycloisomerase from Pseudomonas putida is available in the UniProt database under the entry P32427 and consists of 422 amino acids.
Genetic Organization of Catabolic Pathways
The genes for aromatic degradation are often found in organized clusters on the chromosome, allowing for coordinated regulation and expression. The arrangement of these clusters can vary significantly between different bacterial species.
Gene Clusters and Operon Structures Involved in Aromatic Degradation
In many bacteria, the pca genes are organized into operons, which are transcriptional units containing multiple genes that are co-transcribed.
Acinetobacter : In Acinetobacter sp. strain ADP1, the genes for the protocatechuate branch of the β-ketoadipate pathway are organized in a large supraoperonic cluster. nih.gov The pcaIJFBDKCHG genes, encoding the enzymes that convert protocatechuate into central metabolites, form a single operon. asm.org This operon is part of a larger chromosomal region that also includes qui genes (for quinate degradation) and pob genes (for p-hydroxybenzoate degradation). nih.gov
Pseudomonas : The organization of pca genes in Pseudomonas putida differs from that in Acinetobacter. Here, the genes are typically found in smaller, separate operons. researchgate.net
Agrobacterium : In Agrobacterium tumefaciens, the pca genes are also clustered. The gene order in A. radiobacter strain S2 was found to be identical to that proposed for A. tumefaciens, indicating a conserved organization within this genus. nih.gov
Sphingomonas : The genetic arrangement in Sphingomonas paucimobilis SYK-6, which utilizes the protocatechuate 4,5-cleavage pathway, shows yet another variation. The genes are organized into at least four distinct transcriptional units, including the ligK-orf1-ligI-lsdA cluster and the ligJAB cluster. asm.org This contrasts sharply with the single operon structure seen in the Acinetobacter 3,4-cleavage pathway. asm.org
| Organism | Gene Cluster Organization | Key Features |
| Acinetobacter sp. ADP1 | Single pcaIJFBDKCHG operon within a larger supraoperonic cluster. nih.govasm.org | All structural genes for the pathway are co-transcribed. asm.org |
| Pseudomonas putida | Multiple smaller operons. researchgate.net | Genes are not contained within a single transcriptional unit. |
| Agrobacterium tumefaciens | Conserved gene cluster organization. nih.gov | Similar gene order to other Agrobacterium species. |
| Sphingomonas paucimobilis SYK-6 | At least four separate transcriptional units. asm.org | Represents a more fragmented organization for the 4,5-cleavage pathway. asm.org |
Regulation of Gene Expression
The expression of pca genes is tightly controlled to ensure that the enzymes are produced only when their aromatic substrates are available. This regulation is primarily mediated by transcriptional regulator proteins that can act as both activators and repressors.
In Acinetobacter sp. strain ADP1, the expression of the pca operon is governed by PcaU, a transcriptional regulator belonging to the IclR family. nih.govasm.org PcaU functions as a transcriptional activator in the presence of the inducer molecule, protocatechuate. nih.govnih.gov Inactivation of the pcaU gene leads to a significant reduction (about 90%) in the induced expression of the pca structural genes. nih.gov PcaU binds to an operator site located in the intergenic region between pcaU and the first gene of the operon, pcaI. nih.gov Interestingly, PcaU also exhibits a dual function, acting as a repressor of pca gene transcription in the absence of the inducer. asm.org Furthermore, PcaU autoregulates its own expression, repressing the pcaU gene, with this repression being relieved by protocatechuate. nih.gov
In Agrobacterium tumefaciens, the catabolism of protocatechuate is controlled by a different transcriptional activator known as PcaQ. nih.gov This regulator is distinct from those found in other bacterial groups and homologs of PcaQ are widespread among species of the family Rhizobiaceae. nih.gov
Heterologous Expression Systems for Enzyme Production
Heterologous expression systems, particularly E. coli, are powerful tools for producing and studying enzymes involved in this compound metabolism. These systems allow for the production of large quantities of specific enzymes for biochemical characterization and biotechnological applications.
As mentioned previously, the cDNA for the this compound lactonizing enzyme from Neurospora crassa was functionally expressed in E. coli. nih.govnih.govresearchgate.net This enabled researchers to purify the recombinant protein and confirm that its physical and kinetic properties were the same as the native enzyme, validating the use of the bacterial host for producing this eukaryotic enzyme. nih.govnih.govresearchgate.net
More complex pathway engineering has also been successful. The entire 3,4-cleavage pathway from Pseudomonas putida KT2440 was transferred into E. coli. This ambitious undertaking resulted in an engineered strain capable of using protocatechuate as a sole source of carbon and energy. asm.org Subsequent work to optimize this heterologous pathway, which included introducing a gene for converting 4-hydroxybenzoate (B8730719) to protocatechuate, yielded E. coli strains that could grow on these aromatic compounds at rates approaching those seen with glucose. asm.org These studies highlight the potential of using heterologous hosts not just for single enzyme production but for reconstructing entire metabolic pathways for bioremediation and bioconversion applications.
Q & A
Q. Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
